

An In-depth Technical Guide to o-Cymene (CAS 527-84-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: O-Cymene

Cat. No.: B1210590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cymene, with the CAS number 527-84-4, is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group and an isopropyl group at the ortho position.^[1] This colorless liquid possesses a pleasant, citrus-like odor.^[2] A member of the cymene family of isomers, which also includes m-cymene and p-cymene, it is found in the essential oils of various plants, such as thyme and cumin.^[3] While its isomer, p-cymene, is more commonly found in nature and consequently more extensively studied, **o-cymene** holds significant interest for its applications as a solvent, a precursor in the synthesis of various chemical compounds, and for its potential pharmacological properties.^{[2][4]} This guide provides a comprehensive overview of the technical information available for **o-cymene**, including its chemical and physical properties, safety data, experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

o-Cymene is a flammable, colorless liquid that is nearly insoluble in water but soluble in organic solvents.^[4] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of o-Cymene

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄	[5]
Molecular Weight	134.22 g/mol	[5]
Appearance	Colorless liquid	[5]
Odor	Pleasant, citrus-like	[2]
Density	0.877 g/mL at 25 °C	[5]
Boiling Point	178 °C	[5]
Melting Point	-71.5 °C	[5]
Solubility in Water	23.3 mg/L	[4]
Refractive Index (n _{20/D})	1.5006	[5]
Vapor Pressure	1.5 mmHg at 25 °C	[5]

Table 2: Spectroscopic Data References for o-Cymene

Spectroscopic Data	Source
¹ H NMR	[6][7]
¹³ C NMR	[5]
Mass Spectrometry (MS)	[8]
Infrared (IR) Spectroscopy	[9][10]

Safety and Handling

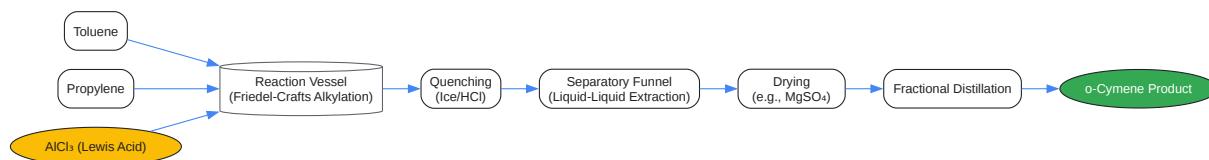
o-Cymene is a flammable liquid and should be handled with appropriate safety precautions.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 3: GHS Hazard Information for o-Cymene

Hazard Class	Pictogram	Signal Word	Hazard Statement
Flammable liquids	GHS02	Warning	H226: Flammable liquid and vapour

Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[\[4\]](#)

Experimental Protocols


Synthesis of o-Cymene via Friedel-Crafts Alkylation

A common method for the synthesis of cymene isomers is the Friedel-Crafts alkylation of toluene with propylene, catalyzed by a Lewis acid such as aluminum chloride.[\[4\]](#)[\[11\]](#)

Methodology:

- Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus should be dried to prevent the deactivation of the Lewis acid catalyst.
- Reactant Charging: Toluene is charged into the flask along with a suitable solvent like carbon disulfide. The flask is cooled in an ice bath.
- Catalyst Addition: Anhydrous aluminum chloride (AlCl_3) is added portion-wise to the stirred solution.
- Alkylation: Propylene gas is bubbled through the reaction mixture, or liquid propylene is added slowly via the dropping funnel. The reaction is typically exothermic and the temperature should be controlled.
- Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of cymene isomers and the consumption of toluene.
- Work-up: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

- Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then subjected to fractional distillation to separate the o-, m-, and p-cymene isomers.[12]

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **o-cymene** production.

Purification by Fractional Distillation

Due to the close boiling points of the cymene isomers, fractional distillation is necessary for their separation.[12]

Methodology:

- Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
- Charging the Flask: The crude mixture of cymene isomers is placed in the round-bottom flask with boiling chips.
- Heating: The flask is heated gently using a heating mantle.
- Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient is established. The fraction with the lowest boiling point (p-cymene) will distill first. The temperature should be monitored closely, and fractions are collected based on their boiling ranges. **o-Cymene**, having the highest boiling point of the three isomers, will be collected last.

- Purity Analysis: The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

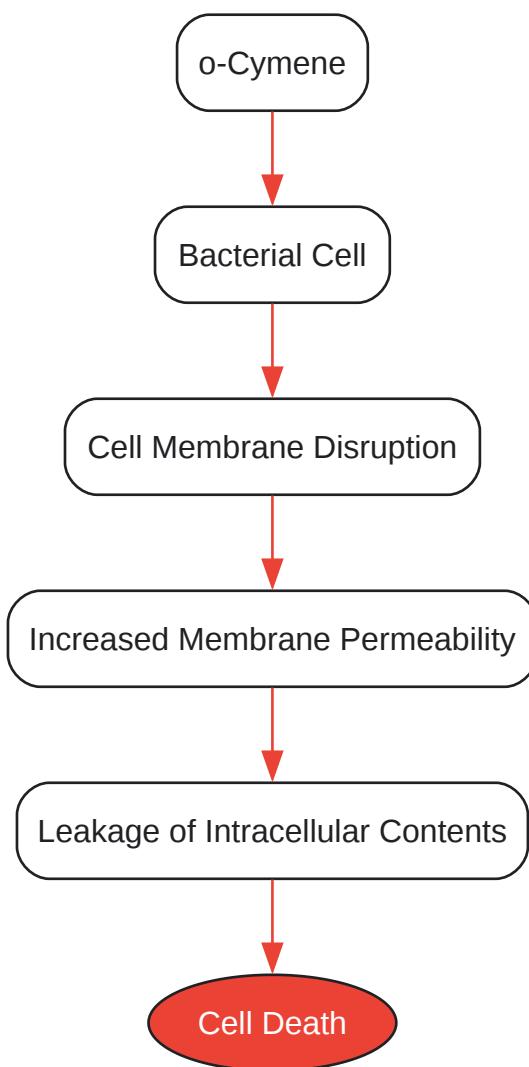
GC-MS is a powerful technique for the separation and identification of volatile compounds like **o-cymene**.

Methodology:

- Sample Preparation: A dilute solution of the **o-cymene** sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
- GC-MS System: An Agilent 7890 GC system coupled with an Agilent 5975C MS detector or a similar system can be used.[\[13\]](#)
- GC Conditions:
 - Column: A nonpolar capillary column, such as one with a diphenyl dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically used.[\[14\]](#)
 - Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
 - Injection: A small volume (e.g., 1 μ L) of the sample is injected in split or splitless mode.
 - Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[\[15\]](#)
- MS Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Mass Range: The mass spectrometer is set to scan a mass range appropriate for the expected fragments of **o-cymene** (e.g., m/z 40-200).

- Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to **o-cymene** can be compared with a library spectrum (e.g., NIST) for confirmation. The fragmentation pattern will show a molecular ion peak (M^+) at m/z 134 and characteristic fragment ions.[8]

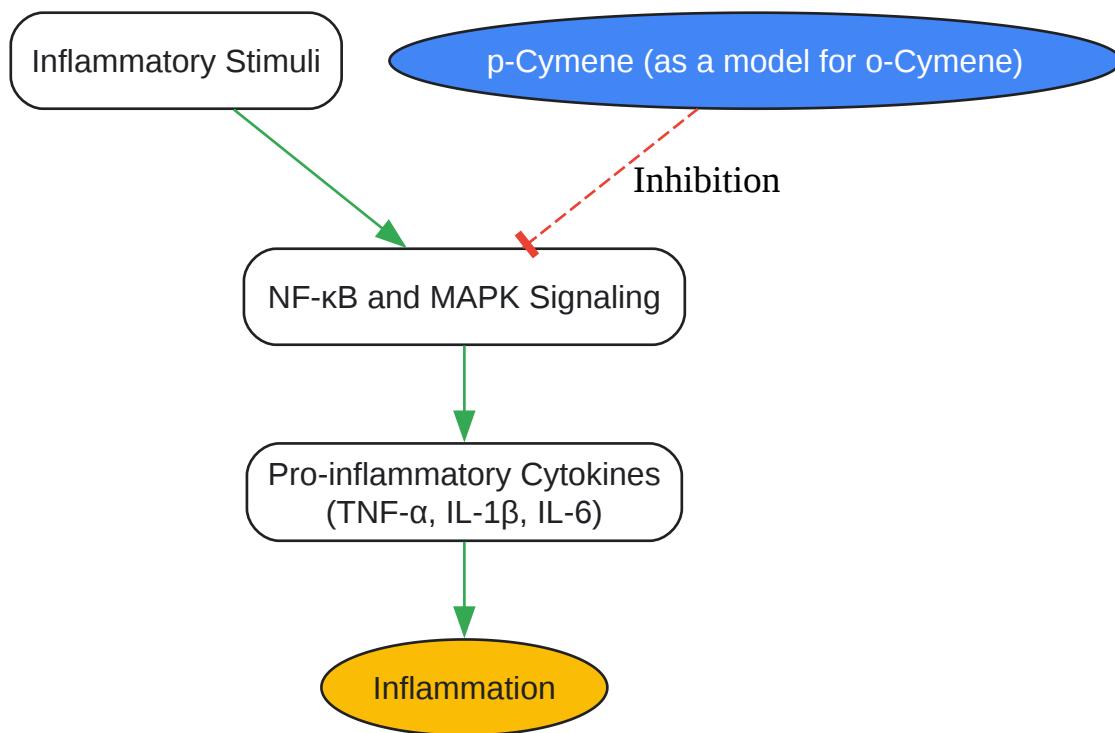
[Click to download full resolution via product page](#)


Figure 2: Workflow for the GC-MS analysis of **o-cymene**.

Biological Activity and Relevance to Drug Development

While much of the research on the biological activities of cymene has focused on the p-isomer due to its natural abundance, **o-cymene** is also known to possess antimicrobial and antioxidant properties.[2] Given the structural similarity, the mechanisms of action of p-cymene can provide valuable insights into the potential biological effects of **o-cymene**.

Antimicrobial Activity


o-Cymene has been identified as a major component in essential oils exhibiting antibacterial activity against foodborne pathogens like *Listeria monocytogenes* and *Staphylococcus aureus*. [3] The antimicrobial mechanism of cymene isomers is believed to involve the disruption of the bacterial cell membrane.[16] Its lipophilic nature allows it to partition into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[16]

[Click to download full resolution via product page](#)

Figure 3: Proposed antimicrobial mechanism of **o-cymene**.

Antioxidant and Anti-inflammatory Activity

Studies on p-cymene have demonstrated its ability to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.^[17] It is also suggested that cymene can act as a free radical scavenger.^[16] The anti-inflammatory properties of p-cymene are attributed to its ability to modulate the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6 by inhibiting the NF- κ B and MAPK signaling pathways.^[3] These pathways are crucial in the inflammatory response and are often dysregulated in chronic diseases. The structural similarity of **o-cymene** suggests it may share these antioxidant and anti-inflammatory potentials.

[Click to download full resolution via product page](#)

Figure 4: Potential anti-inflammatory signaling pathway modulation.

Applications in Drug Development

The versatile chemical structure of **o-cymene** makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] Its aromatic ring and alkyl substituents can be readily modified through various organic reactions. Furthermore, its inherent antimicrobial and potential anti-inflammatory properties make it and its derivatives interesting candidates for further investigation in the development of new therapeutic agents.^[2]

Conclusion

o-Cymene (CAS 527-84-4) is a versatile aromatic hydrocarbon with a range of applications in the chemical industry, from fragrances to pharmaceutical synthesis. Its well-defined physical and chemical properties, along with established methods for its synthesis and analysis, make it a readily accessible compound for research and development. While more in-depth studies are needed to fully elucidate the specific biological mechanisms of **o-cymene**, the existing knowledge on its isomer, p-cymene, provides a strong foundation for exploring its potential as

an antimicrobial and anti-inflammatory agent. This technical guide serves as a comprehensive resource for professionals in research and drug development seeking to understand and utilize the properties of **o-cymene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. o-Cymene - Wikipedia [en.wikipedia.org]
- 5. O-Cymene | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-CYMENE(527-84-4) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. o-Cymene [webbook.nist.gov]
- 9. O-CYMENE(527-84-4) IR Spectrum [chemicalbook.com]
- 10. o-Cymene [webbook.nist.gov]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. Purification [chem.rochester.edu]
- 13. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from *Schinus molle* L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from *Aedes aegypti* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Cymene? [synapse.patsnap.com]
- 17. tandfonline.com [tandfonline.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to o-Cymene (CAS 527-84-4)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210590#o-cymene-cas-number-527-84-4-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com